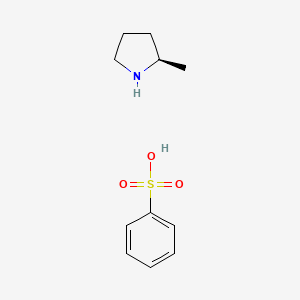![molecular formula C14H27ClN2O2 B13895665 tert-butyl N-(2-azaspiro[3.5]nonan-7-ylmethyl)carbamate;hydrochloride](/img/structure/B13895665.png)
tert-butyl N-(2-azaspiro[3.5]nonan-7-ylmethyl)carbamate;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-butyl N-(2-azaspiro[35]nonan-7-ylmethyl)carbamate;hydrochloride is a synthetic compound with a unique spirocyclic structure It is characterized by the presence of a spiro[35]nonane ring system, which is a bicyclic structure where two rings share a single atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(2-azaspiro[3.5]nonan-7-ylmethyl)carbamate;hydrochloride typically involves the reaction of a spirocyclic amine with tert-butyl chloroformate. The reaction is carried out under basic conditions, often using a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors. The purification process may involve multiple steps, including distillation, crystallization, and chromatography, to ensure the final product meets the required specifications for purity and quality .
Análisis De Reacciones Químicas
Types of Reactions
tert-butyl N-(2-azaspiro[3.5]nonan-7-ylmethyl)carbamate;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles, such as amines, alcohols, and thiols.
Major Products Formed
Oxidation: Oxidized derivatives of the spirocyclic structure.
Reduction: Reduced forms of the compound, often leading to the formation of secondary amines.
Substitution: Substituted derivatives with different functional groups replacing the tert-butyl group.
Aplicaciones Científicas De Investigación
tert-butyl N-(2-azaspiro[3.5]nonan-7-ylmethyl)carbamate;hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of potential drug candidates, particularly those targeting neurological disorders.
Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Industrial Applications: It is used in the development of new materials and as a precursor in the synthesis of other complex molecules.
Mecanismo De Acción
The mechanism of action of tert-butyl N-(2-azaspiro[3.5]nonan-7-ylmethyl)carbamate;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. The compound may act as an inhibitor or activator, depending on the specific target and the context of the study .
Comparación Con Compuestos Similares
Similar Compounds
- tert-butyl N-(2-azaspiro[3.5]nonan-7-yl)carbamate
- tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate
- tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate
Uniqueness
tert-butyl N-(2-azaspiro[3.5]nonan-7-ylmethyl)carbamate;hydrochloride is unique due to its specific spirocyclic structure and the presence of the tert-butyl carbamate group. This combination of features provides distinct chemical and biological properties, making it a valuable compound for research and development .
Propiedades
Fórmula molecular |
C14H27ClN2O2 |
|---|---|
Peso molecular |
290.83 g/mol |
Nombre IUPAC |
tert-butyl N-(2-azaspiro[3.5]nonan-7-ylmethyl)carbamate;hydrochloride |
InChI |
InChI=1S/C14H26N2O2.ClH/c1-13(2,3)18-12(17)16-8-11-4-6-14(7-5-11)9-15-10-14;/h11,15H,4-10H2,1-3H3,(H,16,17);1H |
Clave InChI |
APOXIOCGQCNYFW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NCC1CCC2(CC1)CNC2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-Chloro-2-methyl-3-(trifluoromethyl)phenyl]ethanone](/img/structure/B13895588.png)
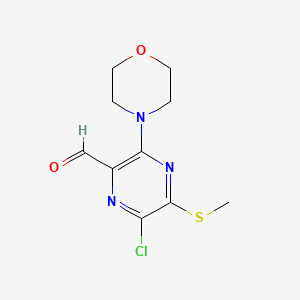


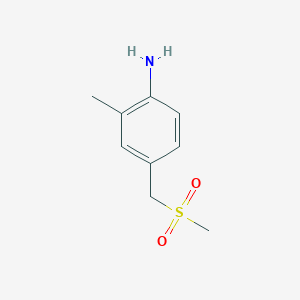
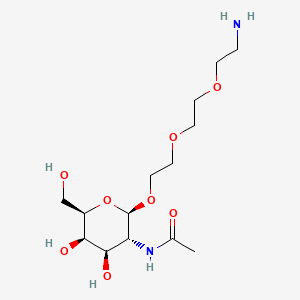


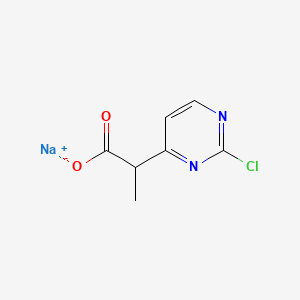
![[3-(2-Ethoxyethyl)-2-methyl-5-(4-methylsulphonyl)phenyl-1-phenyl]-1H-pyrrole](/img/structure/B13895660.png)
![Sodium;3-(hydroxymethyl)-8-oxo-7-[(2-pyridin-4-ylsulfanylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B13895664.png)
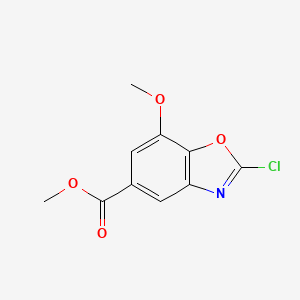
![Tert-butyl 5-(hydroxymethyl)-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B13895673.png)
